MRTX1257 - 2206736-04-9

MRTX1257

Catalog Number: EVT-275565
CAS Number: 2206736-04-9
Molecular Formula: C33H39N7O2
Molecular Weight: 565.722
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile, known as MRTX1257 or MRTX1257, is a research tool compound developed by Mirati Therapeutics. [, , , , , , , ] It functions as a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein. [, , , , , , , ] KRAS is a GTPase involved in cellular signaling pathways, and mutations in this protein, particularly the G12C mutation, are frequently observed in various cancers, contributing to tumor growth and survival. [, , , , , , , ] MRTX1257 specifically targets this mutant form of KRAS, inhibiting its activity and thereby hindering the growth of KRAS G12C-driven cancers. [, , , , , , , ]

Sotorasib (AMG 510)

Compound Description: Sotorasib (AMG 510) is a first-in-class, orally bioavailable, small-molecule inhibitor of KRAS G12C. [, ] It functions by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive state. [, ] Sotorasib has shown efficacy in clinical trials for KRAS G12C-mutated non-small cell lung cancer (NSCLC), leading to FDA approval for this indication. [, , ]

ARS-1620

Compound Description: ARS-1620 is a potent and selective small-molecule inhibitor of KRAS G12C, demonstrating activity in preclinical models. [] It works by covalently binding to the cysteine residue at position 12, similar to MRTX1257 and Sotorasib.

MRTX849

Compound Description: MRTX849 is another KRAS G12C inhibitor that functions by covalently modifying the cysteine residue at position 12. [, ] Preclinical studies demonstrate its potential as a single agent and in combination with other drugs, particularly SHP2 inhibitors like RMC-4550, for treating KRAS G12C-mutant cancers. []

Relevance: MRTX849 shares a similar mechanism of action with MRTX1257, targeting the same cysteine residue in KRAS G12C. [, ] While their specific structural differences are not detailed in the abstracts, they are both classified as covalent inhibitors of KRAS G12C, suggesting a degree of structural similarity. [] The development of MRTX849 highlights the ongoing research into identifying potent and effective KRAS G12C inhibitors.

MRTX1133

Compound Description: MRTX1133 is a novel, small-molecule inhibitor specifically designed to target the KRAS G12D mutation. [] It has shown potent and selective activity against KRAS G12D-mutant multiple myeloma and acute leukemia cell lines in preclinical studies. []

Relevance: Although MRTX1133 targets a different KRAS mutation (G12D) compared to MRTX1257 (G12C), it highlights the exploration of mutant-specific KRAS inhibitors. [] While their targets differ, the development of both compounds underscores the potential of targeting specific KRAS mutations for therapeutic benefit.

RMC-4550

Compound Description: RMC-4550 is a potent and selective inhibitor of SHP2, a protein tyrosine phosphatase involved in various cellular processes, including the RAS-MAPK signaling pathway. [] Preclinical studies demonstrate that RMC-4550 synergizes with KRAS G12C inhibitors, including MRTX-1257 and MRTX-849, to inhibit the growth of KRAS G12C-mutant cancer cells. []

Relevance: While not a direct structural analog of MRTX1257, RMC-4550 represents a rationally designed combination partner for KRAS G12C inhibitors. [] Its ability to synergistically enhance the anti-tumor activity of MRTX1257 and similar compounds emphasizes the importance of targeting multiple nodes within the RAS-MAPK pathway to overcome resistance and improve treatment outcomes.

  • TNO-155: An SHP2 inhibitor investigated for its synergistic potential with other RAS pathway inhibitors. [, , ]
  • BI-3406: A SOS1 inhibitor studied for its activity against RAS-mutant cancers, including its combination potential with other RAS pathway inhibitors. [, , ]
Overview

MRTX-1257 is a novel compound developed as an inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound is designed to selectively bind to the inactive form of the KRAS protein, thereby inhibiting its function and potentially enhancing the efficacy of other therapeutic modalities, such as radiation therapy. MRTX-1257 is structurally related to MRTX-849, another KRAS G12C inhibitor that has shown promise in clinical trials.

Source and Classification

MRTX-1257 was developed by Mirati Therapeutics, Inc. It falls under the classification of small-molecule inhibitors specifically targeting mutant forms of the KRAS protein. The compound is characterized as a selective and irreversible inhibitor of KRAS G12C, aiming to provide a targeted therapeutic approach for cancers driven by this mutation.

Synthesis Analysis

The synthesis of MRTX-1257 involves a series of chemical reactions designed to optimize its binding affinity and selectivity for the KRAS G12C mutant. The method typically includes:

  • Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  • Reaction Conditions: Specific conditions such as temperature, pressure, and reaction time are meticulously controlled to ensure high yield and purity.
  • Purification: The final product is purified using techniques such as chromatography to isolate MRTX-1257 from unreacted materials and by-products.
Molecular Structure Analysis

The molecular structure of MRTX-1257 can be described in terms of its composition and three-dimensional conformation:

  • Chemical Formula: MRTX-1257 has a specific chemical formula that reflects its constituent atoms.
  • 3D Structure: The compound exhibits a conformation that allows it to effectively fit into the switch-II pocket of the KRAS protein, facilitating its inhibitory action.
  • Data Representation: NMR spectroscopy and X-ray crystallography are often employed to elucidate the precise structure and confirm its binding interactions with KRAS.
Chemical Reactions Analysis

MRTX-1257 undergoes several key chemical reactions relevant to its mechanism of action:

  1. Covalent Binding: The compound forms a covalent bond with cysteine 12 of the KRAS G12C mutant, which is critical for its inhibitory effect.
  2. Reversible Switch-II Pocket Engagement: Studies indicate that MRTX-1257 can engage with both inactive GDP-bound and active GTP-bound states of KRAS, although it shows a preference for the inactive state .
  3. Inhibition Mechanism: By binding to the switch-II pocket, MRTX-1257 disrupts normal KRAS signaling pathways that promote cell proliferation and survival.
Mechanism of Action

The mechanism of action for MRTX-1257 involves several steps:

  1. Target Engagement: Upon administration, MRTX-1257 selectively binds to the inactive form of KRAS G12C.
  2. Inhibition of Signaling Pathways: This binding prevents the activation of downstream signaling pathways (e.g., ERK phosphorylation), which are crucial for tumor growth and survival.
  3. Enhanced Therapeutic Efficacy: When used in combination with other treatments like radiation therapy, MRTX-1257 has been shown to sensitize tumors, leading to improved therapeutic outcomes .
Physical and Chemical Properties Analysis

MRTX-1257 possesses distinct physical and chemical properties:

  • Molecular Weight: The molecular weight is indicative of its size and can influence its pharmacokinetics.
  • Solubility: The solubility profile is critical for drug formulation and delivery; MRTX-1257 is designed to be soluble in physiological conditions.
  • Stability: Stability under various conditions (pH, temperature) is assessed to ensure efficacy during storage and administration.

Relevant data from studies indicate that MRTX-1257 exhibits favorable properties compared to earlier inhibitors like AMG-510 and MRTX-849 .

Applications

MRTX-1257 has several significant applications in scientific research and clinical settings:

  1. Cancer Treatment: Primarily aimed at treating cancers harboring the KRAS G12C mutation, including non-small cell lung cancer.
  2. Combination Therapies: Its potential as a radio-sensitizing agent enhances the effectiveness of radiation therapy in tumors expressing KRAS G12C .
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying KRAS biology and the effects of targeted inhibition on cancer cell signaling pathways.
Introduction to KRASG12C as a Therapeutic Target

Molecular Pathogenicity of KRASG12C Mutations in Oncogenesis

KRASG12C mutations result in a constitutively activated GTP-bound state that drives uncontrolled cellular proliferation and survival signaling. The substitution of glycine with cysteine at position 12 impairs GTP hydrolysis and reduces affinity for GTPase-activating proteins (GAPs), locking KRAS in its active conformation. This leads to persistent activation of downstream effector pathways, including the RAF-MEK-ERK cascade (MAPK pathway) and the PI3K-AKT-mTOR axis, which collectively promote tumorigenesis through regulation of cell cycle progression, metabolic reprogramming, and evasion of apoptosis. The G12C mutation accounts for approximately 14% of lung adenocarcinomas, 5% of colorectal cancers, and significant percentages of various other malignancies, establishing it as a compelling therapeutic target in precision oncology [4] [8].

Historical Challenges in Targeting KRAS Mutations

Despite its discovery over four decades ago, KRAS was long considered "undruggable" due to several intrinsic molecular challenges. The protein's picomolar affinity for GTP/GDP and the extremely high intracellular GTP concentration created significant obstacles for competitive nucleotide-displacing inhibitors. Additionally, KRAS lacks deep surface pockets suitable for high-affinity small-molecule binding, and its smooth surface topography further complicated direct targeting efforts. Historical approaches focused on indirect strategies, including farnesyltransferase inhibitors (which failed clinically due to alternative prenylation pathways), downstream pathway inhibitors (which suffered from compensatory feedback mechanisms), and synthetic lethality screens (which yielded limited clinical translation). These collective challenges underscored the need for innovative targeting strategies specifically addressing the unique structural vulnerability presented by the G12C mutation [3] [5].

Emergence of Covalent KRASG12C Inhibitors

The discovery of a cryptic allosteric pocket adjacent to the switch-II region of the GDP-bound KRASG12C protein enabled a paradigm shift in therapeutic targeting. Structural studies revealed that this pocket could accommodate small molecules capable of covalently binding to cysteine 12 and locking KRAS in its inactive GDP-bound conformation. This breakthrough led to the development of covalent inhibitors that exploit the unique nucleophilic properties of the mutant cysteine residue. The first-generation inhibitors ARS-853 and ARS-1620 established proof-of-concept for this approach, followed by the clinical development of compounds including sotorasib (AMG-510) and adagrasib (MRTX-849). Within this landscape, MRTX-1257 emerged as a preclinical compound with distinctive pharmacological properties, providing valuable insights into KRASG12C inhibition mechanisms and serving as a tool molecule for combination therapy development [5] [7].

Properties

CAS Number

2206736-04-9

Product Name

MRTX-1257

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C33H39N7O2

Molecular Weight

565.722

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1

InChI Key

YRYQLVCTQFBRLD-UIOOFZCWSA-N

SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C

Solubility

Soluble in DMSO

Synonyms

MRTX1257; MRTX-1257; MRTX 1257;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.